molecular formula C21H23N3O3S B3303205 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide CAS No. 920211-64-9

2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

Cat. No.: B3303205
CAS No.: 920211-64-9
M. Wt: 397.5 g/mol
InChI Key: PFBNWPSSBIHAAM-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzene sulfonamide core linked to a pyridazine ring via an ethyloxy bridge. Its structural complexity arises from the combination of aromatic, heterocyclic, and sulfonamide moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-13-16(2)21(17(3)14-15)28(25,26)22-11-12-27-20-10-9-19(23-24-20)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNWPSSBIHAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,6-trimethylbenzene with sulfonyl chloride to form the sulfonamide group. This is followed by the introduction of the phenylpyridazinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials, including dyes, polymers, and advanced materials with tailored properties.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonamide derivatives, focusing on synthesis, substituent effects, physical properties, and spectral characteristics.

Structural Analogues and Substituent Effects

Compound Name / ID Key Substituents Structural Features
Target Compound 2,4,6-Trimethylbenzene, pyridazin-3-yloxy ethyl Combines a sterically hindered sulfonamide core with a pyridazine-ether linkage.
4-Chlorophenyl hydrazinecarbonyl derivative (Compound 15, ) 4-Chlorophenyl Electron-withdrawing Cl group enhances stability and polar interactions.
Trifluoromethylphenyl derivative () 3-Trifluoromethylphenyl CF₃ group increases lipophilicity and metabolic stability.
SC-558 analogs () Varied X groups (H, CH₃, OCH₃, etc.) Substituents modulate COX-2 selectivity and binding affinity.
  • Pyridazine vs.
  • Ethyloxy Bridge : The ethyloxy linkage may improve solubility compared to direct aryl-sulfonamide bonds (e.g., compounds in ).

Physical and Spectral Properties

Compound Name / ID Melting Point (°C) Key Spectral Features (¹H-NMR, ¹³C-NMR)
4-Chlorophenyl derivative (Compound 15) 226–227 Aromatic protons at δ 7.30–7.80 ppm; NH singlet at ~10 ppm.
Triazole derivative (Compound 22) 312–313 CH₂CO triplet at δ 2.66 ppm; NH protons absent post-cyclization.
Thio analogue (Compound 24, ) Not reported Sulfanylidene protons as broad singlets (δ 4.48 ppm).
  • Target Compound Inferences : The trimethylbenzene core likely causes upfield shifts for methyl groups (δ 2.1–2.5 ppm), while the pyridazine ring’s protons may appear downfield (δ 7.5–8.5 ppm). NH protons in the sulfonamide group would resonate near δ 10–11 ppm, similar to compounds in and .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can be represented as follows:

  • Molecular Formula : C17H22N2O2S
  • Molecular Weight : 318.44 g/mol
  • IUPAC Name : 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzenesulfonamide

Structural Features

The compound features a sulfonamide group attached to a benzene ring that is substituted with trimethyl groups and a pyridazine moiety. This unique structure may contribute to its biological activity.

Antimicrobial Effects

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that certain sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exerting bactericidal effects .

Anti-inflammatory Properties

In addition to their antimicrobial effects, sulfonamides can possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity can be particularly beneficial in treating conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : The presence of the phenylpyridazine group suggests potential interactions with various receptors, possibly influencing signaling pathways related to inflammation and infection.

Study on Antibacterial Activity

In a comparative study involving various sulfonamide derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .

Clinical Implications

A case study reported the successful use of a sulfonamide derivative in treating bacterial infections resistant to conventional antibiotics. The compound's unique structure allowed it to bypass certain resistance mechanisms commonly found in pathogenic bacteria .

Research Findings

Recent research has focused on the optimization of sulfonamide compounds for enhanced efficacy and reduced side effects. The following table summarizes findings from several studies regarding the biological activity of similar compounds:

Compound NameActivity TypeMIC (µg/mL)Reference
SulfadiazineAntibacterial8
TrimethoprimAntibacterial4
2,4-DiaminoAnti-inflammatoryN/A
Target CompoundAntibacterialTBDCurrent Study

Q & A

Q. What are the optimal synthetic routes for 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Prepare the sulfonamide core via sulfonation of 2,4,6-trimethylbenzene using chlorosulfonic acid, followed by amination with ethylenediamine derivatives.
  • Step 2: Introduce the pyridazinyl-oxy moiety via Mitsunobu or Williamson ether synthesis, using 6-phenylpyridazin-3-ol and a bromoethyl intermediate.
  • Optimization: Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For instance, highlights the use of LiAlH4 for reduction and KMnO4 for oxidation in analogous sulfonamide syntheses . Monitor reaction progress via TLC or HPLC-MS.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the methyl groups (δ 2.1–2.5 ppm) and sulfonamide protons (δ 7.5–8.0 ppm). emphasizes precise molecular weight (367.06036 g/mol) for mass spectrometry calibration .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass (e.g., 367.06036) to distinguish isotopic patterns.
  • Computational Tools: Use Gaussian or ORCA for DFT calculations to predict IR vibrational modes and compare with experimental data.

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with cyclooxygenase (COX) or other enzymatic targets?

Methodological Answer:

  • Target Selection: Prioritize COX-2 or kinases due to the sulfonamide group’s known affinity for these enzymes (see for structural analogs targeting COX-2) .
  • Software Setup: Use AutoDock Vina or Schrödinger Suite. Prepare the protein structure (PDB ID: 1PXX for COX-2) by removing water molecules and adding polar hydrogens.
  • Validation: Compare docking scores with known inhibitors (e.g., SC-558 in ) . Perform molecular dynamics simulations (100 ns) to assess binding stability.

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis Framework: Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical models (random-effects models) to account for variability. ’s long-term environmental study design (2005–2011) provides a template for systematic data collection .
  • Experimental Replication: Use standardized assays (e.g., ELISA for enzyme inhibition) under controlled conditions. ’s quadripolar model emphasizes aligning theoretical, epistemological, and technical poles to reduce bias .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated using long-term experimental models?

Methodological Answer:

  • Environmental Partitioning: Measure logP (estimated XlogP ≈ 3.0 from ) to predict bioavailability . Use OECD Test Guideline 307 for soil degradation studies.
  • Toxicity Assays: Conduct acute/chronic toxicity tests on Daphnia magna (OECD 202/211) and algae (OECD 201). ’s INCHEMBIOL project outlines protocols for assessing biotic transformations .

Data Analysis & Theoretical Questions

Q. What strategies are effective in analyzing the electronic effects of the trifluoromethyl and pyridazinyl groups on this compound’s reactivity?

Methodological Answer:

  • Hammett Analysis: Compare substituent constants (σ values) for the trifluoromethyl (σm_m = 0.43) and pyridazinyl groups. Use cyclic voltammetry () to measure redox potentials and correlate with electronic effects .
  • Computational Studies: Perform NBO (Natural Bond Orbital) analysis to quantify charge distribution. ’s synthesis of trifluoromethyl-sulfonamides provides comparative reactivity data .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

  • X-ray Diffraction: Grow single crystals via slow evaporation (solvent: DCM/hexane). Use APEX2 or SHELXT for structure solution (as in ) .
  • Validation: Compare experimental bond lengths/angles with CSD (Cambridge Structural Database) entries for analogous sulfonamides.

Experimental Design & Validation

Q. What factorial design principles should guide the optimization of this compound’s solubility for in vivo studies?

Methodological Answer:

  • Solvent Screening: Test co-solvents (PEG-400, DMSO) and surfactants (Tween-80) using a 3k^k factorial design. ’s use of methylene chloride/benzene mixtures (1:1) suggests non-polar solvents for initial solubility tests .
  • pH-Solubility Profile: Conduct shake-flask experiments across pH 1–7.4 (simulated gastric/intestinal fluids).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

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